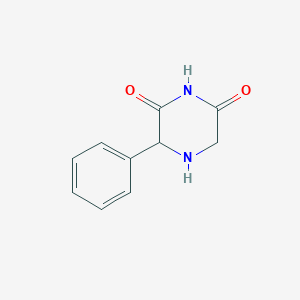

3-Phenylpiperazine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103040-88-6 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-phenylpiperazine-2,6-dione |

InChI |

InChI=1S/C10H10N2O2/c13-8-6-11-9(10(14)12-8)7-4-2-1-3-5-7/h1-5,9,11H,6H2,(H,12,13,14) |

InChI Key |

AMCLXHFIGQCSDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 3 Phenylpiperazine 2,6 Dione

Strategies for the Construction of the 3-Phenylpiperazine-2,6-dione Core

The primary approaches to synthesizing the this compound core involve forming the piperazinedione ring through various cyclization reactions. These methods often start from acyclic precursors and build the heterocyclic system in one or more steps.

The formation of the central piperazine-2,6-dione (B107378) ring is the cornerstone of synthesizing this class of compounds. Various cyclization strategies have been employed, each with its own advantages and limitations.

Cyclocondensation reactions are a common method for constructing the piperazinedione ring. These reactions typically involve the intramolecular or intermolecular condensation of suitable precursors to form the cyclic diamide (B1670390) structure.

One prominent approach involves the Ugi five-center, four-component reaction (U-5C-4CR). nih.gov This multicomponent reaction can generate linear precursors that, upon subsequent treatment, undergo cyclocondensation to yield 2,6-diketopiperazines. nih.gov For instance, a diastereoselective U-5C-4CR can produce tert-butylamidoesters, which are then treated with a combination of a Lewis acid like boron trifluoride-acetic acid complex (BF3·CH3COOH) for selective cleavage of the tert-butyl group, followed by base-induced intramolecular cyclocondensation to furnish the final 2,6-diketopiperazine derivatives. nih.gov

Another cyclocondensation strategy involves the reaction of α-amino acids or their derivatives. The condensation of two amino acid molecules, or an amino acid with an amino acid ester, can lead to the formation of a dipeptide, which can then be cyclized. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to be an efficient, environmentally friendly method for the cyclization of N-Boc dipeptide esters to form 2,5-piperazinediones. researchgate.net

The following table summarizes a selection of cyclocondensation approaches for piperazinedione synthesis:

Table 1: Cyclocondensation Approaches to Piperazinediones| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-amino acid, aldehyde, isocyanide, convertible isocyanide | 1. Ugi-5C-4CR; 2. BF3·CH3COOH; 3. Base | Monocyclic 2,6-diketopiperazines | nih.gov |

| N-Boc dipeptide esters | Microwave irradiation | 2,5-Piperazinediones | researchgate.net |

| Amino acids | High temperature | 2,5-Diketopiperazines | researchgate.net |

The use of N-substituted iminodiacetic acids is a well-established method for building the piperazine-2,6-dione ring system. mdpi.com This strategy involves a multi-step process that offers a versatile entry to a range of substituted piperazinediones. A general route starts with the reaction of an N-substituted iminodiacetic acid with an amine to form an intermediate that is then cyclized. mdpi.combeilstein-journals.org

For example, a facile synthetic route to novel 1-phenyl-piperazine-2,6-diones utilizes methyl N-substituted iminomonoacetate as a starting material. mdpi.com The synthesis proceeds through the preparation of an intermediate ester, which is then hydrolyzed to the corresponding acid. mdpi.com The target 1-phenyl-piperazine-2,6-dione is obtained by refluxing the acid in acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst. mdpi.com

In a different approach, N-(arylethyl)piperazine-2,6-diones can be prepared from 4-benzenesulfonyliminodiacetic acid and primary amines using carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) at ambient temperature. beilstein-journals.org

The table below outlines key aspects of syntheses involving iminodiacetic acid derivatives:

Table 2: Synthesis of Piperazine-2,6-diones from Iminodiacetic Acid Derivatives| Starting Materials | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Methyl N-substituted iminomonoacetate, 2-bromo-N-phenylacetamide | Triethylamine, Acetic anhydride, Sodium acetate | N-substituted iminodiacetic acid | 1-Phenyl-piperazine-2,6-diones | mdpi.com |

| 4-Benzenesulfonyliminodiacetic acid, Primary amines | Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP) | - | N-(Arylethyl)piperazine-2,6-diones | beilstein-journals.org |

A stepwise approach allows for the controlled construction of the this compound core from acyclic or simpler cyclic precursors. One such precursor is 2-phenylglutaric anhydride. The reaction of 2-phenylglutaric anhydride with ammonium (B1175870) carbonate at elevated temperatures (around 185 °C) leads to the formation of 3-phenylpiperidine-2,6-dione, an analogous six-membered ring system. nih.gov This imide can then be further functionalized. While this specific example leads to a piperidine-dione, the principle of using an anhydride precursor is relevant.

The general strategy involves opening the anhydride ring with a nitrogen-containing nucleophile, followed by a subsequent cyclization step to form the desired heterocyclic ring. For instance, reacting an anhydride with an amine would form an amide-acid, which could then be cyclized to form the imide or, with appropriate precursors, a piperazinedione.

The following table details the stepwise construction from 2-phenylglutaric anhydride:

Table 3: Stepwise Construction from 2-Phenylglutaric Anhydride| Precursor | Reagents | Intermediate Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Phenylglutaric anhydride | Ammonium carbonate ((NH₄)₂CO₃) | 3-Phenylpiperidine-2,6-dione | Heating to 185 °C | nih.gov |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those with a piperazine (B1678402) core. wikipedia.orgresearchgate.net This reaction typically involves an intramolecular reaction between two terminal alkenes on a precursor molecule, catalyzed by a metal complex (often ruthenium-based), to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org While direct synthesis of the saturated this compound via RCM is not typical as it forms unsaturated rings, it is a crucial method for creating precursors that can be subsequently reduced to the desired saturated system. The synthesis of piperidines and other nitrogen heterocycles through RCM of dialkenyl amines, amides, and carbamates is well-documented. researchgate.net

Reduction-based methods offer another avenue to piperazinediones, often starting from more oxidized heterocyclic precursors. For instance, pyrazinones can be reduced to piperazin-2-ones. rsc.orgnih.gov While not directly yielding the dione (B5365651), this demonstrates the utility of reduction in forming the piperazine scaffold.

A more direct route involves the reduction of precursor molecules that already contain the necessary atoms for the ring. Reductive amination is a key reaction in this context. google.comorganic-chemistry.org This process involves the reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. By designing a precursor with appropriate carbonyl and amine functionalities, intramolecular reductive amination can lead to the formation of the piperazine ring. For example, a resin-immobilized amino acid can be subjected to reductive amination with an aldehyde, followed by further steps and cyclization to yield a piperazinedione. google.com

Another relevant reduction is the conversion of a 3,5-dioxo-2-phenylpiperazine to 2-phenylpiperazine (B1584378) using a strong reducing agent like lithium aluminum hydride. researchgate.net This indicates that if a suitable precursor with the dione functionality already in place can be synthesized, it can be further modified through reduction.

Advanced Functionalization and Derivatization of the this compound Scaffold

N-Alkylation and N-Substitution Reactions

The nitrogen atoms within the piperazine-2,6-dione ring are key sites for introducing structural diversity. N-alkylation and N-substitution reactions allow for the attachment of various alkyl and aryl groups, significantly influencing the molecule's properties.

One common strategy involves the reaction of the piperazine-2,6-dione core with alkyl halides or other electrophilic reagents. For instance, N-alkylation can be achieved by reacting the parent compound with a suitable alkylating agent in the presence of a base. mdpi.com The choice of base and solvent is critical to optimize the reaction yield and selectivity. For example, the use of potassium carbonate and dimethylformamide (DMF) at elevated temperatures has been reported for the N-alkylation of similar heterocyclic systems. rsc.org

Furthermore, the introduction of more complex substituents can be achieved through multi-step sequences. For example, a primary amine can be introduced via a linker, which can then be further functionalized. nih.gov A study on quinazolidin-4(3H)-one derivatives demonstrated that N-substitution could be successfully carried out under specific reaction conditions. mdpi.com Similarly, the alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) and 1-phenyl-1,2-dihydropyridazine-3,6-dione resulted in the formation of N-substituted derivatives. mdpi.com

The following table summarizes various N-alkylation and N-substitution reactions on piperazine and related heterocyclic cores, highlighting the diversity of reactants and conditions employed.

| Heterocyclic Core | Reagent | Conditions | Product Type | Reference |

| Quinazolidin-4(3H)-one | Alkyl halide | Base | N-substituted derivative | mdpi.com |

| 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | Alkyl halide | Base | N-substituted derivative | mdpi.com |

| 1-Phenyl-1,2-dihydropyridazine-3,6-dione | Alkyl halide | Base | N-substituted derivative | mdpi.com |

| 1H-Purine-2,6-dione | 1-BOC-piperazine | Na2CO3, DMF | 8-(piperazin-1-yl) derivative | rsc.org |

| Theophylline | Benzyl (B1604629) chloride | K2CO3, KI, DMF, 80°C | 7-Benzyl derivative | rsc.org |

Introduction of Substituents on the Phenyl Moiety

The introduction of substituents can be achieved either by starting with a pre-functionalized phenylglycine derivative during the synthesis of the piperazine-2,6-dione ring or by direct electrophilic aromatic substitution on the existing phenyl ring, although the latter can be challenging due to the deactivating nature of the piperazine-2,6-dione moiety.

A more common approach is to utilize substituted phenyl-containing building blocks in the initial synthesis. For example, the synthesis of arylpiperazine derivatives often involves the use of substituted anilines or phenylpiperazines. nih.govtandfonline.com Studies on related arylpiperazine structures have shown that introducing electron-withdrawing groups like trifluoromethyl or halogens (e.g., chlorine, fluorine) can alter the compound's properties. nih.govmdpi.com For instance, replacing a chlorine atom with a trifluoromethyl group at the meta position of the phenyl ring was found to influence receptor affinity in a series of arylpiperazine derivatives. nih.gov

The table below provides examples of how different substituents on the phenyl ring of arylpiperazine derivatives have been explored in various studies.

| Parent Structure | Phenyl Substituent | Synthetic Approach | Observed Influence | Reference |

| Arylpiperazine | m-CF3 | Use of substituted phenylpiperazine | Altered receptor affinity | nih.gov |

| Arylpiperazine | o-OCH3 | Use of substituted phenylpiperazine | Potent 5-HT1A ligand activity | nih.gov |

| 1,2-Benzothiazine derivative | 3,4-dichloro or 3-CF3 | Use of substituted phenylpiperazine | Increased cytotoxicity | mdpi.com |

Stereoselective Synthesis and Chiral Control in this compound Analogues

The 3-position of the this compound scaffold is a stereocenter, meaning that the molecule can exist as two enantiomers. The stereoselective synthesis of a specific enantiomer is often crucial, as different enantiomers can exhibit distinct biological activities.

Achieving chiral control can be accomplished through several strategies. One approach is to use a chiral starting material, such as an enantiomerically pure amino acid derivative, in the synthesis of the piperazine-2,6-dione ring. clockss.org For example, the synthesis of chiral piperazines has been achieved starting from S-phenylalanine. clockss.org

Another method involves the use of a chiral auxiliary. Chiral auxiliaries are chiral molecules that are temporarily incorporated into the reacting system to guide the stereochemical outcome of a reaction, and are subsequently removed. uzh.ch Silicon-based chiral auxiliaries have been developed for diastereoselective transformations. uzh.ch

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is also a powerful tool. nih.gov For instance, organocatalysis using chiral amines derived from amino acids has been employed in asymmetric synthesis. clockss.org The stereoselective synthesis of highly functionalized diketopiperazine mimetics has been achieved using organocopper-mediated anti-SN2' reactions. nih.gov

A versatile synthesis of multiply substituted cyclic dipeptides, which are structurally related to piperazine-2,5-diones, has been designed through the stepwise construction of the ring using molecular fragments from four different precursor molecules, allowing for stereochemical control. researchgate.net

Methodologies for Library Generation of this compound Derivatives

The generation of chemical libraries containing a large number of structurally related compounds is a key strategy in drug discovery and materials science. For this compound derivatives, multicomponent reactions and parallel synthesis are powerful approaches for creating such libraries.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are one-pot reactions where three or more starting materials react to form a single product that incorporates most of the atoms of the reactants. tcichemicals.com This approach is highly efficient and atom-economical.

Several MCRs can be adapted for the synthesis of heterocyclic scaffolds related to piperazine-2,6-diones. The Ugi four-component reaction (Ugi-4CR) is a well-known MCR that can be used to generate peptidomimetic structures. researchgate.net While not directly forming the piperazine-2,6-dione ring in one step, the products of the Ugi reaction can be designed to undergo subsequent cyclization to form the desired heterocyclic core.

A fluorous-linker-assisted solution-phase protocol has been developed for the parallel synthesis of a piperazinedione-fused tricyclic compound library, which involved a one-pot [3 + 2] cycloaddition of fluorous amino esters, aldehydes, and maleimides. acs.org This demonstrates the potential of combining MCRs with other synthetic techniques for library generation. The development of catalyzed MCRs is also crucial for improving yields, shortening reaction times, and achieving stereocontrol. nih.gov

Parallel Synthesis and High-Throughput Approaches

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in a multi-well plate format. chimia.ch This approach allows for the rapid generation of a library of compounds where specific building blocks are systematically varied.

For the generation of this compound libraries, a solid-phase synthesis approach can be employed. acs.org In this method, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support facilitates purification, as excess reagents and byproducts can be washed away.

For instance, a solid-phase synthesis method has been developed for the preparation of trisubstituted pyrimidin-6-one carboxylic acids, which allows for the introduction of three points of diversity. acs.org A similar strategy could be adapted for the synthesis of this compound derivatives, allowing for the variation of substituents at the N1 and N4 positions of the piperazine ring, as well as on the phenyl moiety. Microwave heating can be employed to accelerate reaction steps in parallel synthesis workflows. acs.org

The following table outlines a conceptual parallel synthesis approach for a library of this compound derivatives.

| Step | Reaction | Reagents (Diversity Elements) | Purpose |

| 1 | Attachment to Solid Support | Phenylglycine derivative | Anchoring the core structure |

| 2 | N-Acylation | Various acyl chlorides (R1-COCl) | Introducing diversity at N-position |

| 3 | Cyclization with Amine | Various primary amines (R2-NH2) | Forming the piperazine-2,6-dione ring and introducing diversity |

| 4 | Cleavage from Support | Cleavage cocktail (e.g., TFA) | Releasing the final products |

Iii. Advanced Spectroscopic and Analytical Characterization of 3 Phenylpiperazine 2,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

NMR spectroscopy is a powerful method for determining the molecular structure of organic compounds in solution. For derivatives of 3-phenylpiperazine-2,6-dione, ¹H and ¹³C NMR are routinely used to confirm chemical identity, while more advanced techniques provide insight into stereochemistry and conformational preferences. nih.govresearchgate.net

For this compound derivatives with multiple chiral centers, determining the relative stereochemistry is crucial. One-dimensional and two-dimensional NMR experiments, particularly the Nuclear Overhauser Effect (NOE), are instrumental in this regard. nih.gov NOE experiments detect through-space interactions between protons that are in close proximity. By observing NOE correlations between specific protons, the relative orientation of substituents on the piperazinedione ring can be established.

In a study of diastereomeric monocyclic 2,6-diketopiperazine derivatives, ¹H NMR experiments including NOE were used to confirm the relative stereochemistry of the final products. nih.gov For instance, irradiation of a proton at one stereocenter might show an NOE enhancement for a proton at another stereocenter, indicating they are on the same face of the ring (a cis relationship), whereas the absence of such an effect would suggest a trans relationship. This technique was successfully used to differentiate between (3S,5S) and (3S,5R) isomers, confirming the stereochemical outcome of the synthesis. nih.gov

The six-membered piperazinedione ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. The analysis of ¹H NMR spectral data, including chemical shifts and coupling constants, provides significant insight into the predominant conformation in solution. asianpubs.orgacs.org

Studies on related 2,6-diarylpiperidine-4-ones suggest that these compounds predominantly exist in a chair conformation where bulky aryl and alkyl substituents occupy equatorial positions to minimize steric strain. asianpubs.org The introduction of substituents can lead to a flattening of the ring system. asianpubs.org For some derivatives of 3-phenylpiperazine-2,5-dione, solid-state analysis has revealed a boat conformation for the piperazine-2,5-dione ring, which may also be relevant to its solution-state dynamics. researchgate.net The flexibility of the ring allows for interconversion between different conformations, and the energetic barrier for this process can be investigated using variable-temperature NMR studies. acs.org

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is definitive for establishing molecular geometry, bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

X-ray diffraction studies on derivatives of this compound have revealed detailed information about their molecular architecture. The piperazine (B1678402) ring has been observed to adopt different conformations depending on the substitution pattern and crystal packing forces. In many derivatives, the piperazine ring adopts a classic chair conformation. researchgate.nettjpr.orgbioline.org.br For example, the crystal structure of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione shows the piperazine ring in an almost perfect chair conformation. tjpr.orgbioline.org.br

However, other conformations are possible. The crystal structure of (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione shows that the piperazine-2,5-dione ring adopts a boat conformation, with the 3-phenyl group in a quasi-axial position. researchgate.net The crystal packing is dictated by van der Waals forces and, where applicable, hydrogen bonding, which arranges the molecules into a stable three-dimensional lattice. nih.govresearchgate.net

| Compound | Formula | Crystal System | Space Group | Key Conformation | Reference |

|---|---|---|---|---|---|

| 1-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-3-phenylpiperidine-2,6-dione hemihydrate (3a) | C₂₂H₂₇N₃O₃·0.5H₂O | Monoclinic | P2₁/c | Isostructural with 3d | nih.gov |

| 1-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-3-phenylpiperidine-2,6-dione hemihydrate (3d) | C₂₀H₂₄N₄O₂·0.5H₂O | Monoclinic | P2₁/c | Isostructural with 3a | nih.gov |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | C₂₁H₂₃N₃O₂ | Monoclinic | P2₁/n | Piperazine ring in chair conformation | bioline.org.br |

| (3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione | C₂₈H₂₈N₂O₂ | Monoclinic | P2₁/c | Piperazine-2,5-dione ring in boat conformation | researchgate.net |

When dealing with chiral molecules, X-ray crystallography is the gold standard for the unambiguous determination of absolute configuration. For enantiomerically pure derivatives of this compound, this technique can definitively confirm the R or S configuration at each stereocenter. nih.govacs.org For instance, in a study on hydantoin (B18101) derivatives featuring a piperazine linker, X-ray analysis was used to confirm the absolute configuration of two separate chiral centers, (5R, 7S), (5R, 7R), (5S, 7S), and (5S, 7R), for four different stereoisomers. nih.gov This method provides the ultimate proof of stereochemistry, which is essential for understanding structure-activity relationships.

Intermolecular interactions, particularly hydrogen bonds, play a critical role in defining the crystal packing and supramolecular assembly of molecules. In the crystal structures of this compound derivatives, various types of hydrogen bonds are observed.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and its analogs, as well as for gaining insight into their structural composition through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ for this compound (also known as 2-phenylglutarimide) would be observed, confirming its molecular weight. nih.govnih.gov The fragmentation patterns are often predictable and provide valuable structural information. For instance, cleavage within the piperazine or glutarimide (B196013) ring is a common pathway. nih.govlibretexts.org

Derivatives of piperazinedione often exhibit characteristic fragmentation. For example, in the mass spectrum of a 1-[3-(trimethoxysilyl)propyl]-piperidine-2,6-dione, a low-intensity molecular ion was observed, with the base peak corresponding to the [Si(OMe)₃]⁺ fragment. mdpi.com For phenylpiperazine derivatives, fragmentation can involve the loss of fragments from the piperazine ring or cleavage related to substituents on the phenyl ring. nih.gov For instance, a study on a brominated phenylpiperazine derivative showed a base peak resulting from the loss of a C₂H₄N fragment from the piperazine ring. nih.gov The analysis of various piperazinedione derivatives, including those with indolylmethyl and phenylmethyl substituents, relies on mass spectrometry to confirm their structure and purity. ontosight.aiontosight.ai

Table 1: Illustrative Mass Spectrometry Data for Piperazinedione Derivatives

| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Ion Type | Reference |

| 3-Phenylpiperidine-2,6-dione | 189 | [M]⁺ | nih.gov |

| 1-[3-(trimethoxysilyl)propyl]-piperidine-2,6-dione | 275 | [M]⁺ | mdpi.com |

| [Si(OMe)₃]⁺ | 121 | Fragment Ion | mdpi.com |

| C₁₀H₁₄BrN₂⁺ | 241.0329 | [M+H]⁺ | nih.gov |

| C₁₀H₁₃ClFN₂⁺ | 215.0745 | [M+H]⁺ | nih.gov |

This table presents a selection of mass spectrometry data for related compounds to illustrate typical observations. The specific fragmentation of this compound may vary based on the ionization method and conditions.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Hydrogen Bonding Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is crucial for identifying the functional groups present in this compound and for studying intermolecular interactions like hydrogen bonding. The IR spectrum of a related compound, glutarimide, shows characteristic strong absorption bands for the carbonyl (C=O) groups. tandfonline.comacs.org Specifically, glutarimide derivatives exhibit symmetric and asymmetric stretching vibrations for the two C=O groups of the imide ring. mdpi.com For instance, 1-[3-(trimethoxysilyl)propyl]-piperidine-2,6-dione shows characteristic bands at 1724 cm⁻¹ and 1673 cm⁻¹. mdpi.com

The presence of the N-H group in the piperazine-2,6-dione (B107378) ring is indicated by a characteristic stretching vibration. In solid glutarimide, the strength of hydrogen bonding is considered to be very similar to that in crystalline pyrimidine (B1678525) nucleic bases, as suggested by FT-Raman and FT-IR spectra. tandfonline.com The piperazine ring itself has characteristic CH₂ stretching vibrations. researchgate.net In derivatives, the presence of a phenyl group will introduce additional bands corresponding to aromatic C-H and C=C stretching vibrations. The analysis of these spectral features allows for the confirmation of the compound's core structure and provides insights into its solid-state packing and hydrogen bonding network. nih.govresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Glutarimide and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Imide) | Asymmetric stretch | ~1724 | mdpi.com |

| C=O (Imide) | Symmetric stretch | ~1673 | mdpi.com |

| N-H | Stretch | 3350 - 3300 | researchgate.net |

| C-N-C | Stretch | 1470 - 1450 | researchgate.net |

| CH₂ (Piperazine ring) | Stretch | 2949, 2825, 2818, 2814 | researchgate.net |

This table provides typical ranges for the functional groups found in this compound and related compounds.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Structure and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. Since this compound possesses a chiral center at the 3-position, its enantiomers will exhibit equal and opposite CD signals. This technique is instrumental in determining the absolute configuration of chiral derivatives and for studying conformational changes. The separation and characterization of atropisomers, which are stereoisomers resulting from hindered rotation, can also be aided by CD analysis in conjunction with other techniques. molnar-institute.com The combination of UV-Vis and CD spectroscopy provides a comprehensive picture of both the electronic structure and the three-dimensional arrangement of the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, LC/MS-ELSD)

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its isomers. HPLC, often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), allows for both qualitative and quantitative analysis. mdpi.com For compounds that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be used. nih.govchromatographyonline.com LC/MS-ELSD has been successfully employed for the purity analysis of piperazinedione libraries. nih.gov

The separation of stereoisomers, including enantiomers and diastereomers, of this compound derivatives often requires chiral chromatography. nih.govchromatographyonline.com Chiral stationary phases (CSPs), such as those based on derivatized cellulose (B213188) or amylose, are commonly used for this purpose. nih.govresearchgate.net The choice of mobile phase, including the use of additives, can significantly impact the resolution of enantiomers. nih.gov For instance, the enantiomeric separation of 3-phenylacetylamino-2,6-piperidinedione (B1222741) was achieved using a tris-4-methylbenzoate cellulose column in normal-phase mode. nih.gov The development of robust chromatographic methods is critical for ensuring the chemical and stereochemical purity of this compound for any subsequent studies.

Iv. Investigation of Biological Activities and Molecular Mechanisms of 3 Phenylpiperazine 2,6 Dione Derivatives

Antiviral Activity and Mechanistic Insights

The phenylpiperazine nucleus is a core component of several antiviral agents, and derivatives of 3-phenylpiperidine-2,6-dione have been evaluated for their activity against a wide range of viruses. nih.gov Studies have demonstrated that N-substituted derivatives of 3-phenylpiperidine-2,6-dione possess antiviral properties. For instance, specific benzyl (B1604629) and fluorophenyl derivatives have shown moderate protective effects against Coxsackievirus B2 (CVB-2), with the fluorophenyl derivative also exhibiting activity against Herpes Simplex Virus-1 (HSV-1). nih.gov

Further screening of these compounds has been conducted against viruses from the Flaviviridae family, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV). nih.gov Research into other 2-phenylpiperazine (B1584378) derivatives has identified compounds with inhibitory activity against Dengue virus (DENV) and Zika virus (ZIKV). unisi.it For example, an indol-3-yl-2-oxoacetyl derivative showed an IC₅₀ value of 3.9 µM against ZIKV, while other derivatives displayed IC₅₀ values ranging from 7.9 to 31.3 µM against DENV. unisi.it The mechanism for some piperazine (B1678402) derivatives is believed to involve the inhibition of viral enzymes essential for replication, such as the HCV NS3/4A protease. unisi.it

| Compound Derivative | Target Virus | Activity (IC₅₀) | Selectivity Index (SI) |

| Indol-3-yl-2-oxoacetyl derivative (25) | Zika Virus (ZIKV) | 3.9 µM | - |

| 3,4,5-trimethoxyphenyl urea (B33335) derivative (24) | Zika Virus (ZIKV) | 8.2 µM | 14.6 |

| 2-methyl piperazine derivative (8) | Zika Virus (ZIKV) | 10.7 µM | 14.3 |

| Various 2-phenylpiperazine derivatives | Dengue Virus (DENV) | 7.9 - 31.3 µM | - |

| Benzyl derivative (3f) | Coxsackievirus B2 (CVB-2) | Moderate Activity | - |

| Fluorophenyl derivative (3g) | Coxsackievirus B2 (CVB-2) | Moderate Activity | - |

| Fluorophenyl derivative (3g) | Herpes Simplex Virus-1 (HSV-1) | Moderate Activity | - |

| Isatin derivative (9) | Influenza H1N1 | 0.0027 µM | - |

| Isatin derivative (5) | Herpes Simplex Virus-1 (HSV-1) | 0.0022 µM | - |

| Isatin derivative (4) | Coxsackievirus B3 (COX-B3) | 0.0092 µM | - |

Note: Data compiled from studies on various piperazine and piperidine-2,6-dione derivatives. nih.govunisi.itmdpi.com

Antibacterial and Antifungal Activity Studies

The piperazine scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of 3-phenylpiperidine-2,6-dione have been assessed for their efficacy against various bacterial and fungal pathogens. nih.gov The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits visible growth of a microorganism. nih.gov

Studies have shown that certain N-phenylpiperazine derivatives exhibit notable activity against mycobacterial strains. For instance, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was found to be active against Mycobacterium kansasii and Mycobacterium marinum with MIC values of 15.0 µM for both. nih.gov Another derivative, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, showed the highest activity against the fungus Fusarium avenaceum with an MIC of 14.2 µM. nih.gov The antimicrobial activity of these compounds is often influenced by factors such as lipophilicity and the electronic properties of their substituents. nih.gov

| Compound Derivative | Target Organism | Activity (MIC) |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | 15.0 µM |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 µM |

Note: Data represents the minimum inhibitory concentration (MIC) from studies on N-phenylpiperazine derivatives. nih.gov

Antineoplastic Potential and Cellular Mechanism Elucidation

The potential of piperazine-containing compounds as anticancer agents has been an area of active investigation, with research focusing on several key cellular mechanisms.

Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. rsc.org A number of diketopiperazine derivatives have been identified as potent inhibitors of tubulin polymerization. rsc.org These agents often function by binding to the colchicine-binding site on β-tubulin, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. mdpi.commdpi.com

Research on diketopiperazine derivatives has shown that they can prevent the assembly of tubulin into microtubules. rsc.org For example, one study on (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives identified a compound (3q) that inhibited tubulin polymerization with an IC₅₀ of 0.92 µM, which was more potent than colchicine (B1669291) (IC₅₀=1.34 µM) in the same assay. Molecular modeling has supported the hypothesis that these compounds bind at the colchicine site, and structure-activity relationship studies indicate that van der Waals interactions play a key role in the binding affinity. rsc.org

| Compound Class/Derivative | Target Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) |

| Pyrrole-based carboxamide (12a) | SGC-7901, A549, HT-1080 | 5 - 52 nM | 2.06 µM |

| 3-amino-5-phenylpyrazole derivative (5b) | MCF-7 (Breast Cancer) | 38.37 nM | Potent Inhibition |

| (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivative (3q) | Not specified | Potent Activity | 0.92 µM |

| 1,2,4-triazole derivative (7a) | SGC-7901 (Gastric Cancer) | - | 1.6 µM |

Note: Data compiled from studies on various tubulin inhibitors, including piperazine and diketopiperazine derivatives. mdpi.comnih.gov

Inducing apoptosis (programmed cell death) is a primary goal of many cancer therapies. Research has explored the role of piperazine-related structures in modulating key apoptosis pathways.

MDM2 Inhibition: The murine double minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis. mdpi.com While direct evidence for 3-phenylpiperazine-2,6-dione derivatives as MDM2 inhibitors is limited in the current literature, structurally related compounds with a piperidinone scaffold have been successfully designed to block this protein-protein interaction. researchgate.net For example, structure-based design has led to potent piperidinone inhibitors with IC₅₀ values in the nanomolar range. researchgate.net This suggests a potential avenue for the future design of piperazine-2,6-dione-based MDM2 inhibitors.

Procaspase-3 Activation: A key convergence point in apoptotic pathways is the activation of procaspase-3 to the active enzyme caspase-3. illinois.edu Many cancer cells have elevated levels of procaspase-3, making its direct activation an attractive therapeutic strategy. A notable small molecule, Procaspase Activating Compound 1 (PAC-1), has been shown to directly activate procaspase-3 by chelating inhibitory zinc ions. illinois.edunih.gov It is important to note that PAC-1 is not a this compound derivative. However, its mechanism of action provides a proof-of-concept for small molecules that can bypass upstream apoptotic defects by directly targeting the executioner procaspases. illinois.edu

Receptor Ligand Binding and Modulation Studies

Phenylpiperazine derivatives are renowned for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) receptors, which are implicated in a range of neurological and psychiatric conditions.

The phenylpiperazine moiety is a classic pharmacophore for serotonin (5-HT) receptor ligands. ijrrjournal.com Extensive research has characterized the binding affinities of various derivatives at multiple 5-HT receptor subtypes. The affinity is typically measured by the inhibition constant (Ki), with lower values indicating stronger binding.

Long-chain arylpiperazine derivatives have been developed that show high affinity for multiple serotonin receptors. For instance, a 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivative displayed a Kᵢ value of 3.77 nM for the 5-HT₁ₐ receptor. acs.orguniba.it The structural features, such as the length of the linker chain between the piperazine ring and a terminal fragment, as well as the substitution pattern on the phenyl ring, significantly influence the binding affinity and selectivity for different receptor subtypes. acs.orgnih.gov For example, some derivatives show high affinity for the 5-HT₁ₐ and 5-HT₇ receptors, while others also interact with the 5-HT₂ₐ subtype. acs.orgresearchgate.net This polypharmacological profile is of interest for treating complex central nervous system disorders.

| Compound Class/Derivative | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₆ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |

| 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione derivative (8c) | 3.77 | 108 | - | 19.3 |

| Benzoxazinone derivative (26b) | 23.2 | 14.2 | - | 9.09 |

| Phenylpiperazine-hydantoin derivative (3) | - | - | - | 8 |

| 1,3,5-triazine-methylpiperazine derivative (4) | >1000 | 272 | 11 | >1000 |

| SLV313 | High Affinity | Weak Affinity | Little/No Affinity | Moderate Affinity |

Note: Data compiled from radioligand binding assays on various phenylpiperazine derivatives. ijrrjournal.comacs.orguniba.itnih.govresearchgate.net

Dopamine (B1211576) Receptor (D2, D3) Affinity

Derivatives of the phenylpiperazine class have been identified as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes. The affinity and selectivity for these receptors are crucial for the development of treatments for conditions like substance abuse and neuropsychiatric disorders.

Research into a series of phenylpiperazine derivatives demonstrated their high affinity for the human D3 dopamine receptor, often in the nanomolar range. These compounds typically exhibit significant selectivity for the D3 receptor over the D2 subtype. For instance, a study of three structurally related compounds, WC10, WC26, and WC44, revealed their potent and selective binding to D3 receptors.

Table 1: Dopamine Receptor Affinity and Selectivity of Phenylpiperazine Derivatives

| Compound | D3R:D2R Selectivity | Receptor Activity |

|---|---|---|

| WC10 | 42-fold | Weak Partial Agonist/Antagonist |

| WC26 | 51-fold | Partial Agonist |

| WC44 | 23-fold | Agonist |

Data sourced from studies on cocaine self-administration in rats.

The structural basis for this selectivity is attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of both D2 and D3 receptors, while an extended part of the molecule interacts with a secondary binding site that is unique to the D3 receptor. This "bitopic" binding mode enhances the affinity and selectivity for the D3 subtype. Modifications to the phenyl ring, such as the addition of a trifluoromethyl group, have been shown to further increase affinity at the D3 receptor without significantly impacting D2 receptor affinity, thereby improving the selectivity ratio.

GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for anticonvulsant drugs. Investigations into the mechanism of action for anticonvulsant derivatives of this compound have explored their potential to modulate this system.

In a study of hybrid compounds featuring a pyrrolidine-2,5-dione core, the influence of the most active anticonvulsants on the GABA transporter (GAT) was assessed to determine a possible mechanism of action. nih.gov This suggests that interference with GABA reuptake, which would increase the availability of GABA in the synaptic cleft, is a potential pathway for the observed anticonvulsant effects.

Further research on related heterocyclic compounds has focused on interactions with the GABA-A receptor. For example, quinazolin-4(3H)-one derivatives were investigated as potential positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com In vivo assays using flumazenil, a GABA-A receptor antagonist, helped confirm that the anticonvulsant mechanism targeted the GABA-A receptor. mdpi.com While not all this compound derivatives have been conclusively shown to act via this pathway, the GABAergic system remains a significant area of investigation for explaining their neuroactive properties.

Enzyme Inhibition Mechanisms

Protoporphyrinogen-IX oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen (B1215707) IX, which then auto-oxidizes into protoporphyrin IX. This latter molecule is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid lipid peroxidation and cell membrane disruption. nih.gov

This mechanism is the basis for the action of several classes of herbicides, including N-phenylphthalimides and pyrimidinediones. nih.gov While the specific inhibitory activity of this compound derivatives on PPO is not extensively documented in the available research, the N-phenyl moiety is a common feature in many known PPO inhibitors.

Serine proteases are a large family of enzymes that cleave peptide bonds and are involved in a vast array of physiological processes, from digestion to blood clotting and inflammation. mdpi.comfrontiersin.org Their activity is regulated by endogenous inhibitors, and an imbalance can lead to various pathologies. frontiersin.org Serine protease inhibitors act by interacting with the active site of the enzyme, which contains a crucial serine residue within a "catalytic triad." mdpi.com

Inhibitors can be reversible or irreversible, with some forming a stable, slow-hydrolyzing complex with the enzyme. researchgate.net While many small molecules and peptides have been developed as serine protease inhibitors, specific studies detailing the activity of this compound derivatives against this class of enzymes are limited. The investigation of such activity could present a potential avenue for future research.

Neuroactive Properties and Associated Molecular Pathways (e.g., Neuroprotective effects)

Derivatives of phenylpiperazine have demonstrated significant neuroprotective effects, particularly in models of neurodegenerative diseases. Certain pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety showed significant neuroprotective effects against oxidative stress induced by hydrogen peroxide in PC12 cells. nih.gov

In a separate study, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their ability to protect SH-SY5Y neuroblastoma cells from H2O2-induced oxidative damage. nih.gov One of the most effective compounds, 9r , was found to exert its protective effects by decreasing the production of reactive oxygen species and stabilizing the mitochondrial membrane potential, which in turn restrains cell apoptosis. nih.gov The underlying molecular mechanism was linked to the promotion of cell survival through a positive-feedback loop involving Interleukin-6 (IL-6) and the transcription factor Nrf2. nih.gov

These findings indicate that derivatives based on the piperazine-dione scaffold can possess potent antioxidant and neuroprotective properties, making them promising candidates for further investigation in the context of diseases characterized by oxidative stress and neuronal cell death. nih.gov

Anticonvulsant Activity Assessment

A significant body of research has been dedicated to evaluating the anticonvulsant properties of this compound derivatives. These compounds have been assessed in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz seizure tests.

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents effective against myoclonic and absence seizures. The 6 Hz test is considered a model for treatment-resistant partial seizures.

Numerous derivatives have shown broad-spectrum anticonvulsant activity. For example, a study of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified compound 6 as a particularly potent agent. mdpi.com It demonstrated significantly better efficacy (as measured by its median effective dose, ED50) and a more favorable protective index compared to the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.com Similarly, studies on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione also identified compounds with robust anticonvulsant profiles. nih.gov

Table 2: Anticonvulsant Activity (ED50) of Selected Derivatives

| Compound | MES Test (ED50 mg/kg) | 6 Hz Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) |

|---|---|---|---|

| Compound 6 * | 68.30 | 28.20 | Not Determined |

| Compound 4 † | 62.14 | 75.59 | >100 |

| Valproic Acid | 252.74 | 130.64 | - |

| Ethosuximide | - | 221.7 | - |

*Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. mdpi.com †Compound 4 is 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride. nih.gov

The mechanism of action for these anticonvulsant effects is often multifactorial, with in vitro studies suggesting that the most active compounds can interact with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.com

V. Computational and Theoretical Studies on 3 Phenylpiperazine 2,6 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, primarily using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of molecules such as 3-phenylpiperazine-2,6-dione. These calculations provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Studies on related heterocyclic compounds, such as 3-methyl-2,6-diphenylpiperidin-4-one, have utilized HF and DFT methods with basis sets like 6-311++G(d,p) to determine structural and spectroscopic data. researchgate.netiaea.org Such analyses help in understanding molecular stability and intramolecular charge transfer through Natural Bond Orbital (NBO) analysis. researchgate.netiaea.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability. researchgate.netiaea.org A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions. researchgate.net

For substituted formazans, DFT and time-dependent DFT have been successfully used to study ground-state geometries and predict absorption wavelengths in UV-vis spectra, showing good agreement with experimental data. nih.gov These computational approaches can similarly be applied to the this compound core to predict its electronic transitions and reactivity, providing a theoretical foundation for its spectroscopic characterization and potential chemical transformations.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Binding

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations can reveal conformational dynamics, ligand-target binding mechanisms, and the stability of ligand-protein complexes.

MD simulations have been extensively used to investigate the conformational changes of various drug targets upon ligand binding. For instance, extended MD simulations were employed to analyze the conformational changes of the eIF4A1 protein, leading to the discovery of a novel phenyl-piperazine pharmacophore that targets the ATP-binding site. nih.gov These simulations, often running from nanoseconds to microseconds, can show how a ligand like a this compound derivative might induce or stabilize specific protein conformations. nih.gov

In the study of diketopiperazine (DKP) dimerases, MD simulations helped to identify regions of conformational flexibility that determine the chemoselectivity of the enzymes, guiding the engineering of enzyme variants with altered catalytic functions. nih.gov Similarly, MD simulations can be used to assess the stability of a docked ligand within a protein's active site. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common metric to evaluate the stability of the complex. nih.gov These simulations provide a dynamic picture of the binding process, which is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. documentsdelivered.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. These models correlate the chemical structure of a series of compounds with their biological activity.

For piperazine-containing scaffolds, SAR studies have been crucial. For example, in a series of N-phenylpiperazine analogs targeting dopamine (B1211576) receptors, modifications on the phenyl ring and the linker region led to compounds with high affinity and selectivity for the D3 subtype over the D2 subtype. nih.gov Such studies reveal which functional groups and structural features are critical for biological activity.

QSAR models take this a step further by creating mathematical equations that relate physicochemical properties or structural descriptors to activity. A three-dimensional QSAR (3D-QSAR) study on 2-phenylcyclopropylmethylamine derivatives identified that steric, electrostatic, and hydrophobic fields were important for binding to the D3 receptor. mdpi.com The resulting contour maps can guide the design of new molecules with predicted higher affinity. mdpi.com Ligand-based pharmacophore modeling is another key approach, where a set of active molecules is used to generate a model of the essential steric and electronic features required for activity. cam.ac.uk This pharmacophore can then be used to screen compound libraries for new potential hits. cam.ac.uknih.gov

Mechanistic Investigations of Chemical Reactions and Biological Interactions via Computational Methods

Computational methods are pivotal in elucidating the detailed mechanisms of chemical reactions and biological interactions at the molecular level. For compounds based on the this compound scaffold, these techniques can predict reaction pathways and explain the molecular basis for their biological effects.

MD simulations, for example, have been used to propose a mechanistic hypothesis for the selectivity of diketopiperazine dimerases. nih.gov The simulations suggested that the enzyme's selectivity depends on the remodeling of the active site and the repositioning of substrates, a hypothesis that was subsequently supported by experimental data. nih.gov

For potential inhibitors, computational studies can reveal the specific interactions that are crucial for binding to a target protein. Molecular docking combined with MD simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. nih.govnih.gov In the case of SARS-CoV-2 main protease inhibitors, MD simulations were used to examine the conformational flexibility of docked compounds and to achieve reliable binding affinities, confirming the stability of the ligand-receptor complexes. nih.gov These mechanistic insights are invaluable for the structure-based design and optimization of new therapeutic agents.

In Silico Screening, Virtual Ligand Design, and De Novo Molecular Design for Piperazinedione-based Scaffolds

The piperazinedione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to provide ligands for diverse biological targets. researchgate.net Computational techniques like in silico screening, virtual ligand design, and de novo design are powerful strategies for exploring the chemical space around this versatile core.

In silico screening involves the computational filtering of large compound libraries to identify molecules with a high probability of binding to a specific target. This can be done through ligand-based methods, which search for molecules similar to known actives, or structure-based methods, which dock compounds into the 3D structure of a target protein. mdpi.com For instance, a ligand-based virtual screening using a pharmacophore model identified new potential inhibitors of cathepsin D. nih.gov

Virtual ligand design and de novo design go a step further by creating novel molecular structures. De novo design algorithms can "grow" a molecule within the binding site of a target or piece together molecular fragments to create new chemical entities. mdpi.com These approaches have been used to design potential inhibitors for targets like the SARS-CoV-2 papain-like protease. mdpi.com Generative neural networks can also be employed to produce novel, drug-like molecules with desired properties, which can then be evaluated computationally. mdpi.com These methods accelerate the discovery of new lead compounds based on promising scaffolds like piperazinedione. nih.govnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design.

For piperazinedione and phenylpiperazine derivatives, docking studies have been widely applied to predict their binding modes and affinities for various targets. For example, docking studies of piperazinedione derivatives as dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I helped to show that the best inhibitor occupied both the isoprenoid and peptide substrate binding sites. nih.gov Similarly, docking was used to investigate how newly synthesized N-phenyl-2-quinolone-3-carboxamides bind to the PI3Kα active site, revealing key interactions with binding site residues. mdpi.com

Docking results are often evaluated using a scoring function that estimates the binding affinity. These scores, combined with an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), help prioritize compounds for synthesis and biological testing. nih.govnih.gov For instance, docking studies of piperazine (B1678402) derivatives against acetylcholinesterase suggested that potent inhibitors bind simultaneously to the catalytic and peripheral anionic sites of the enzyme. nih.gov

Table 2: Examples of Molecular Docking Applications for Piperazine-Containing Scaffolds

| Compound Scaffold | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Piperazinedione derivatives | Farnesyltransferase (FTase), Geranylgeranyltransferase-I (GGTase-I) | Inhibitors occupy both isoprenoid and peptide substrate binding sites. | nih.gov |

| Benzylpiperazine derivatives | Acetylcholinesterase (AChE) | Ligands bind to both catalytic active site and peripheral anionic site. | nih.gov |

| Phenylpiperazine derivatives | Topoisomerase II (Topo II) / DNA | Ligand slides between nucleic acid bases, involved in π-π stacking and hydrogen bonds. | nih.gov |

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways and targets. The "one-drug-one-target" paradigm has shown limited efficacy against such diseases, leading to the rise of polypharmacology—the design of single molecules that can modulate multiple targets simultaneously. dovepress.com This multi-target-directed ligand (MTDL) approach is a promising strategy for developing more effective therapies. nih.govdovepress.com

The piperazine scaffold is well-suited for the development of MTDLs due to its structural versatility. researchgate.net Computational design plays a key role in this area. For Alzheimer's disease, piperazine derivatives have been designed as MTDLs to simultaneously inhibit cholinesterases and amyloid-beta aggregation. nih.govjneonatalsurg.com In silico tools are used to predict the binding of a single designed molecule to several different target proteins, ensuring a balanced activity profile. jneonatalsurg.com For example, benzylpiperazine derivatives were evaluated in silico for their dual inhibitory potential against acetylcholinesterase (AChE) and beta-amyloid aggregation, with docking and MD simulations confirming stable interactions with both targets. jneonatalsurg.com This computational pre-screening is essential for the rational design of effective multi-target agents. nih.gov

Vi. Role of 3 Phenylpiperazine 2,6 Dione in Modern Drug Discovery Research

The 3-Phenylpiperazine-2,6-dione Scaffold as a Privileged Structure for Therapeutic Development

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The piperazine (B1678402) ring, a core component of the this compound scaffold, is widely recognized as a privileged structure in drug discovery. nih.govresearchgate.net Its prevalence in numerous approved drugs is a testament to its favorable physicochemical and pharmacological properties. nih.govresearchgate.net

The piperazine moiety's unique characteristics, including its basicity, solubility, conformational flexibility, and chemical reactivity, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The incorporation of a phenyl group and a dione (B5365651) functionality at specific positions on the piperazine ring, as seen in this compound, further refines its biological activity and potential therapeutic applications. This specific arrangement of functional groups can influence receptor binding, metabolic stability, and other key drug-like properties.

The versatility of the arylpiperazine scaffold, a broader class to which this compound belongs, has been demonstrated in its application as ligands for aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters, making it a valuable framework in the discovery of drugs for central nervous system (CNS) disorders. mdpi.com Furthermore, derivatives of arylpiperazines have shown potential in cancer therapy by interacting with various carcinogenic pathways. mdpi.com The inherent modularity of the this compound structure allows for systematic modifications to explore a wide range of biological targets and therapeutic indications.

Table 1: Key Attributes of the Piperazine Scaffold Contributing to its Privileged Status

| Attribute | Description | Reference |

| Versatility | Capable of binding to a wide range of biological targets. | mdpi.com |

| Favorable Physicochemical Properties | Good solubility, basicity, and chemical reactivity. | nih.gov |

| Pharmacokinetic Modulation | Can be modified to improve absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |

| Pharmacodynamic Modulation | Allows for fine-tuning of interactions with biological targets to enhance efficacy and selectivity. | nih.gov |

| Proven Clinical Success | Present in numerous FDA-approved drugs across various therapeutic areas. | researchgate.net |

Strategies for Lead Compound Identification and Optimization Leveraging the Piperazinedione Framework

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. danaher.com A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the starting point for further development. slideshare.net The this compound framework provides a robust foundation for the application of various lead identification and optimization strategies.

Lead Identification: High-throughput screening (HTS) of diverse chemical libraries containing piperazinedione derivatives is a common starting point for identifying initial "hits." biobide.com These hits are compounds that exhibit a desired biological effect on a specific target. biobide.com Once identified, these hits undergo further validation to confirm their activity and assess their potential for optimization.

Lead Optimization: Lead optimization is an iterative process of refining the chemical structure of a lead compound to enhance its therapeutic properties while minimizing undesirable effects. patsnap.com Key strategies employed in the context of the this compound framework include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying different parts of the this compound scaffold and evaluating the impact of these changes on biological activity. patsnap.com For instance, substitutions on the phenyl ring or modifications to the piperazinedione core can be explored to identify key structural features responsible for the desired pharmacological effect.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how modifications to the piperazinedione structure will affect its interaction with a biological target. patsnap.com These computational methods can accelerate the optimization process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties.

Medicinal Chemistry Techniques: Synthetic chemists utilize a variety of techniques to modify the lead compound. This can involve the addition or substitution of functional groups to improve potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). patsnap.comresearchgate.net For example, introducing different aryl groups or alkyl chains to the piperazine nitrogen can significantly alter the compound's biological profile. nih.govtandfonline.com

Table 2: Common Lead Optimization Strategies for Piperazinedione-Based Compounds

| Strategy | Description | Potential Outcome | Reference |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand its impact on biological activity. | Identification of key functional groups for potency and selectivity. | patsnap.com |

| Molecular Docking | Computational prediction of the binding orientation of a molecule to its target. | Design of more potent and selective analogues. | danaher.com |

| QSAR Modeling | Statistical correlation of chemical structure with biological activity. | Prediction of the activity of unsynthesized compounds. | danaher.com |

| Functional Group Modification | Addition, removal, or replacement of functional groups on the scaffold. | Improved potency, selectivity, and ADME properties. | danaher.com |

| Isosteric Replacement | Substitution of atoms or groups with others that have similar physical or chemical properties. | Enhanced metabolic stability and reduced toxicity. | danaher.com |

Integrative Approaches in Chemical Biology for Elucidating the Therapeutic Potential of Piperazinediones

Chemical biology provides a powerful toolkit for understanding the mechanisms of action of small molecules like this compound within a complex biological system. universiteitleiden.nl These approaches aim to identify the specific molecular targets of a compound and elucidate the downstream biological consequences of target engagement.

Integrative chemical biology strategies that can be applied to investigate the therapeutic potential of piperazinediones include:

Target Identification: A crucial step is to determine the specific protein or proteins with which a this compound analogue interacts to exert its biological effect. Techniques such as affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from a cell lysate, can be employed.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.com Competitive ABPP can be used to identify the targets of piperazinedione-based inhibitors by observing which enzyme activities are blocked by the compound. mdpi.com

Photo-Affinity Labeling: This technique involves modifying the piperazinedione scaffold with a photoreactive group. mdpi.com Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification and characterization. mdpi.com

Chemical Proteomics: This approach combines chemical probes with quantitative mass spectrometry to globally profile protein-small molecule interactions within a cell or organism. nih.gov This can provide a comprehensive view of the targets and off-targets of a this compound derivative.

By integrating these chemical biology tools with traditional medicinal chemistry and pharmacology, researchers can gain a deeper understanding of how piperazinedione-based compounds function at a molecular level, which is essential for their development as safe and effective therapeutics.

Future Prospects for the Rational Design and Exploration of this compound Analogues in Drug Discovery

The future of drug discovery lies in the rational design of molecules with precisely tailored properties. longdom.org The this compound scaffold, with its proven track record and chemical tractability, is poised to remain a valuable starting point for the development of new medicines.

Future prospects for the rational design and exploration of this compound analogues include:

Structure-Based Drug Design: As the three-dimensional structures of more biological targets become available through techniques like X-ray crystallography and cryo-electron microscopy, it will be possible to design this compound analogues that bind to these targets with high affinity and selectivity. longdom.org This approach has been successfully used to develop drugs like imatinib. longdom.org

Fragment-Based Drug Discovery: This strategy involves screening small chemical fragments for weak binding to a target and then growing or linking these fragments to create more potent lead compounds. The piperazinedione core could serve as a starting fragment or be incorporated into larger molecules based on fragment screening hits.

Multi-Target Ligand Design: Many complex diseases involve multiple biological pathways. Rational design can be used to create single molecules based on the this compound scaffold that modulate multiple targets simultaneously, potentially leading to more effective therapies. nih.gov

Exploration of New Chemical Space: The synthesis of novel analogues of this compound with diverse and complex substitutions will continue to be a priority. This exploration of new chemical space could lead to the discovery of compounds with novel mechanisms of action and therapeutic applications. The use of bioisosterism, where one functional group is replaced by another with similar properties, can be a valuable strategy in this endeavor. researchgate.net The development of proline analogues, for example, highlights the potential for creating novel building blocks for drug design. enamine.net

The continued application of rational design principles, coupled with advances in synthetic chemistry and a deeper understanding of disease biology, will undoubtedly unlock the full therapeutic potential of the this compound scaffold in the years to come. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.